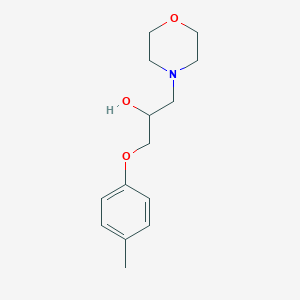

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol

Description

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol is a secondary alcohol featuring a 4-methylphenoxy group and a morpholine moiety. Its structure combines aromatic and heterocyclic components, making it a candidate for pharmaceutical applications, particularly in β-blocker analogs or central nervous system (CNS) agents. The morpholine ring contributes to solubility and hydrogen-bonding capacity, while the 4-methylphenoxy group enhances lipophilicity .

Properties

CAS No. |

5296-19-5 |

|---|---|

Molecular Formula |

C14H21NO3 |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

1-(4-methylphenoxy)-3-morpholin-4-ylpropan-2-ol |

InChI |

InChI=1S/C14H21NO3/c1-12-2-4-14(5-3-12)18-11-13(16)10-15-6-8-17-9-7-15/h2-5,13,16H,6-11H2,1H3 |

InChI Key |

PQUOZPPZINAMFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2CCOCC2)O |

solubility |

33.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Key Findings :

- Positional isomerism (2-methyl vs. 4-methylphenoxy) affects steric interactions and electronic distribution. For example, 2-methyl substitution may reduce planarity compared to 4-methyl .

- The 3-methoxy analog forms a hydrochloride salt with a decomposition point of 98–102°C, suggesting higher stability than non-salt forms .

Variations in the Amino Group

Key Findings :

- Replacement of morpholine with aliphatic amines (e.g., isopropylamino or methylamino) reduces ring strain and alters basicity. For instance, methylamino derivatives achieve high synthesis yields (99%) via optimized routes .

- Morpholine’s cyclic ether and amine groups enhance solubility in polar solvents compared to linear amines .

Functional Group Modifications

Key Findings :

Heterocyclic System Replacements

Biological Activity

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol, a compound featuring a morpholine ring and a phenoxy group, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol is characterized by:

- Morpholine Ring : Contributes to the compound's ability to interact with various biological targets.

- Phenoxy Group : Enhances solubility and reactivity, potentially increasing binding affinity to receptors.

This unique combination allows the compound to exhibit diverse biological activities, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. It is believed to modulate various physiological pathways, including those related to neurological functions. The mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing cellular signaling processes.

Biological Activity Studies

Research has demonstrated several biological activities associated with 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol. Key findings include:

- Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems.

- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects against various pathogens, although detailed studies are required to confirm these findings.

- Anti-inflammatory Properties : The compound may influence inflammatory pathways, providing potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotective | Modulates neurotransmitter systems | |

| Antimicrobial | Inhibits growth of certain pathogens | |

| Anti-inflammatory | Affects inflammatory pathways |

Case Studies

Several case studies have explored the biological activity of 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol:

-

Neuroprotective Study :

- A study investigated the effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting protective effects mediated through antioxidant pathways.

-

Antimicrobial Efficacy :

- In vitro assays tested the compound against Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition, with a notable minimum inhibitory concentration (MIC) established for both bacterial strains.

-

Anti-inflammatory Mechanism :

- Research focused on the compound's impact on cytokine production in macrophages. Findings revealed that treatment with 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.